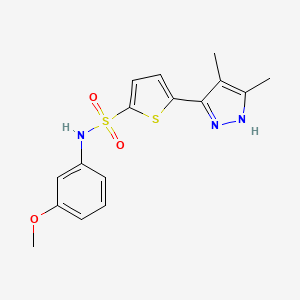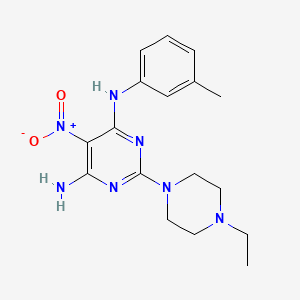![molecular formula C20H19FN4OS B11263867 N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B11263867.png)
N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide is a complex organic compound that features a combination of fluorophenyl, thienyl, pyridazinyl, and piperidinecarboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 2-thienyl hydrazine with a suitable diketone under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyridazinyl intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidinecarboxamide: The final step involves the formation of the piperidinecarboxamide moiety. This can be achieved by reacting the intermediate with piperidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thienyl and pyridazinyl groups.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Halogenated derivatives at the fluorophenyl or thienyl groups.
Scientific Research Applications
N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-(2-thienyl)acetamide
- 2-(2-Fluorophenyl)-6-(2-thienyl)pyridazine
- N-(2-Fluorophenyl)-4-piperidinecarboxamide
Uniqueness
N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C20H19FN4OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19FN4OS/c21-15-4-1-2-5-16(15)22-20(26)14-9-11-25(12-10-14)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26) |
InChI Key |
GJGHPHAFXOOBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11263788.png)

![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-YL)ethyl}-6-fluorobenzamide](/img/structure/B11263791.png)
![1-(3-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263799.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B11263801.png)

![5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11263830.png)
![3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11263837.png)
![N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11263843.png)
![3-[4-(3-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263847.png)
![2,3-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263850.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11263855.png)

![N-(3-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263869.png)
